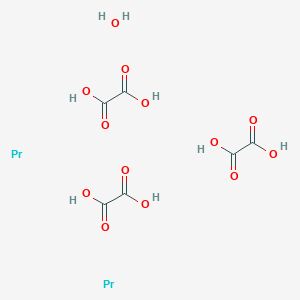

oxalic acid;praseodymium;hydrate

Description

Significance of Lanthanide Oxalates in Fundamental and Applied Research

Lanthanide oxalates, with the general formula Ln₂(C₂O₄)₃·nH₂O, are compounds of considerable importance in both basic and applied scientific research. researchgate.net Their typically low solubility is a key characteristic, making them central to various industrial processes, including the separation and purification of lanthanide elements from mineral ores. researchgate.netakjournals.comresearchgate.net The precipitation of lanthanide oxalates is an efficient, low-cost, and environmentally friendly method, primarily requiring aqueous solutions. researchgate.netsamaterials.com

A primary application of lanthanide oxalates is their role as precursors for the synthesis of lanthanide oxides. akjournals.comstanfordmaterials.comsmolecule.com Through controlled thermal decomposition (calcination), highly pure and reactive oxide powders can be produced. nih.govacs.org These oxides are critical components in a wide array of advanced materials, including:

Catalysts: Praseodymium oxides derived from the oxalate (B1200264) precursor are used in catalytic converters and various organic synthesis reactions. samaterials.comstanfordmaterials.comsmolecule.com

Porous Materials: The thermolysis of oxalate precursors can be controlled to produce porous lanthanide oxides with specific morphologies, which are valuable in catalysis and materials science. stanfordmaterials.com

Luminescent Materials and Phosphors: The intrinsic optical properties of lanthanide ions are harnessed in materials used for LED lighting and display screens. samaterials.comstanfordmaterials.com Lanthanide oxalates are precursors for these phosphors. samaterials.com

High-Strength Magnets: Praseodymium oxide, produced from its oxalate, is an essential ingredient in the creation of high-strength permanent magnets. samaterials.com

Fundamental research into lanthanide oxalates continues to reveal novel properties. Recent studies have shown that these layered coordination polymers can be exfoliated into two-dimensional (2D) nanosheets. researchgate.netsamaterials.com This discovery opens new avenues for their application in thin-film technologies and as functional 2D materials, leveraging their luminescent and magnetic properties. researchgate.netsamaterials.com

Historical Context of Praseodymium Oxalate Hydrate (B1144303) Investigation

The investigation of praseodymium oxalate hydrate, primarily as the decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O), has a history rooted in the broader study of rare-earth element chemistry. Early investigations focused on its fundamental properties, such as its insolubility and thermal behavior. wikipedia.org The compound is readily prepared by the reaction of a soluble praseodymium(III) salt with oxalic acid, resulting in the precipitation of light green crystals. wikipedia.org

A significant area of historical and ongoing research is the thermal decomposition of praseodymium oxalate hydrate. researchgate.netnih.gov Studies have characterized the multi-step process, which involves dehydration followed by the decomposition of the anhydrous oxalate to form various praseodymium oxides. researchgate.net Thermogravimetric analysis has shown that the decahydrate typically loses its water molecules in distinct stages before the oxalate itself decomposes. researchgate.net For instance, one study identified dehydration steps at approximately 100 °C, 150 °C, and 380 °C, followed by the decomposition of the anhydrous oxalate at around 445 °C. researchgate.net

Structural studies have also been a key aspect of the investigation. X-ray diffraction analyses have established that praseodymium(III) oxalate decahydrate is isostructural with other light lanthanide oxalate decahydrates, such as those of lanthanum and neodymium. akjournals.com These compounds crystallize in the monoclinic system with the space group P2₁/c. akjournals.com The structure consists of two-dimensional networks of praseodymium ions bridged by oxalate groups, with water molecules filling the space between these layers. akjournals.com

Scope and Research Objectives for Praseodymium Oxalate Hydrate Systems

Current research on praseodymium oxalate hydrate systems is driven by the demand for advanced materials with tailored properties. The primary research objective remains the utilization of this compound as a precursor for praseodymium oxides (e.g., Pr₆O₁₁). smolecule.comnih.gov The focus is on controlling the morphology, particle size, and crystallinity of the resulting oxide by carefully managing the synthesis and decomposition conditions of the oxalate precursor. smolecule.comnih.gov

Key research objectives and areas of exploration include:

Nanoparticle Synthesis: A major goal is the synthesis of praseodymium oxide nanoparticles with uniform size and shape. smolecule.com Praseodymium oxalate hydrate is an ideal starting material for this purpose. smolecule.com Techniques such as microwave-assisted calcination are being explored to achieve more energy-efficient and rapid decomposition compared to conventional heating, which can lead to finer, less agglomerated oxide powders. nih.govacs.org

Catalysis: Research continues into the catalytic applications of praseodymium oxides derived from oxalate precursors. This includes their use in oxidation reactions and as promoters to enhance the photocatalytic activity of other materials. smolecule.comnih.gov

Optical and Magnetic Materials: The unique optical properties of the praseodymium ion make its compounds valuable for coloring glasses and ceramics with a characteristic yellow-green hue. samaterials.comstanfordmaterials.comwikipedia.org Research aims to optimize these properties by controlling the material's synthesis through the oxalate precursor route. smolecule.com Its role as a precursor for high-strength magnets remains a significant driver of research. samaterials.com

Thermodynamic Modeling: Recent studies have focused on developing thermodynamic models to predict the solubility of praseodymium oxalate hydrate under various conditions. osti.govresearchgate.net This research is particularly relevant for nuclear waste management, where praseodymium serves as an analog for trivalent actinides like plutonium(III). osti.govresearchgate.net Understanding its solubility is crucial for predicting the long-term stability of actinide oxalates in geological repositories. osti.gov

Advanced Applications: The potential for praseodymium-based materials in emerging technologies is also being explored. This includes possible applications in quantum computing and nuclear energy, where the precise control over material purity and structure afforded by the oxalate precursor method is highly advantageous. samaterials.comstanfordmaterials.com

Data Tables

Table 1: Thermal Decomposition Stages of Praseodymium Oxalate Decahydrate (Pr₂(C₂O₄)₃·10H₂O)

This table outlines the typical thermal decomposition steps observed in different studies. Temperatures can vary based on the heating rate and atmosphere.

| Temperature Range (°C) | Process | Intermediate/Final Product | Reference |

| ~100-380 | Dehydration (loss of 10 H₂O) | Anhydrous Pr₂(C₂O₄)₃ | researchgate.net |

| ~440-445 | Decomposition of anhydrous oxalate | Praseodymium oxycarbonate (e.g., Pr₂O₂(CO₃)) | researchgate.netnih.gov |

| > ~550-650 | Decomposition of intermediate | Praseodymium Oxide (Pr₆O₁₁) | researchgate.netnih.gov |

Data compiled from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies.

Table 2: Crystallographic Data for Praseodymium Oxalate Decahydrate

| Parameter | Value | Reference |

| Chemical Formula | Pr₂(C₂O₄)₃·10H₂O | researchgate.netakjournals.com |

| Crystal System | Monoclinic | akjournals.com |

| Space Group | P2₁/c | akjournals.com |

| a (Å) | ~11.23 | ias.ac.in |

| b (Å) | ~9.63 | ias.ac.in |

| c (Å) | ~10.30 | ias.ac.in |

| β (°) | ~114.28 | ias.ac.in |

| Z (Formula units/cell) | 2 | akjournals.com |

These parameters are noted to be very similar to those for neodymium and lanthanum oxalate decahydrates, indicating they are isostructural. akjournals.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28877-86-3 |

|---|---|

Molecular Formula |

C6H8O13Pr2 |

Molecular Weight |

569.93 g/mol |

IUPAC Name |

oxalic acid;praseodymium;hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |

InChI Key |

ABYIWIMCTNCBHP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr] |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Oxalate Hydrate

Solution-Based Precipitation Techniques

Solution-based precipitation is the most common and straightforward method for synthesizing praseodymium oxalate (B1200264) hydrate (B1144303). This technique involves the reaction of a soluble praseodymium salt, typically praseodymium(III) chloride (PrCl₃) or praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt in an aqueous solution. The insolubility of praseodymium oxalate in water leads to its precipitation out of the solution.

A typical reaction is the precipitation from a praseodymium nitrate solution with oxalic acid: 2Pr(NO₃)₃ + 3H₂C₂O₄ + nH₂O → Pr₂(C₂O₄)₃·nH₂O↓ + 6HNO₃ rsc.org

The resulting light green precipitate is then filtered, washed, and dried. osti.gov The decahydrate (B1171855), Pr₂(C₂O₄)₃·10H₂O, is a common crystalline form obtained through this method. osti.gov

Controlled pH and Temperature Precipitation Protocols

The pH of the reaction medium and the precipitation temperature are crucial parameters that significantly affect the precipitation efficiency, particle size, and morphology of the praseodymium oxalate hydrate.

Control of pH is vital as it influences the speciation of oxalic acid in the solution. Lower pH values can lead to incomplete precipitation, while carefully controlled pH adjustments can maximize the yield and purity of the product. Studies on rare earth element precipitation have shown that increasing the solution pH generally enhances the precipitation efficiency. For instance, in mixed rare earth systems, raising the pH from 0.5 to 2.5 has been shown to dramatically increase the recovery of rare earth oxalates.

Temperature also plays a significant role. While some syntheses are effectively carried out at room temperature, adjusting the temperature can be used to control the nucleation and growth rates of the crystals, thereby influencing their size and distribution. However, research on mixed rare earth oxalate precipitation has indicated that an elevation in solution temperature can sometimes decrease the recovery, suggesting an exothermic reaction between the rare earth ions and oxalate anions.

Influence of Reactant Concentration and Stoichiometry

The concentration of the praseodymium salt and the oxalic acid, along with their stoichiometric ratio, are key factors in controlling the properties of the precipitated praseodymium oxalate hydrate. The precipitation is instantaneous upon mixing the reactant solutions. osti.gov

In one detailed synthesis of praseodymium oxalate decahydrate (Pr₂(C₂O₄)₃·10H₂O), a 0.67 mol·dm⁻³ PrCl₃ solution is added dropwise to a 0.18 mol·dm⁻³ H₂C₂O₄ solution at room temperature. osti.gov This careful, controlled addition helps in managing the supersaturation of the solution, which in turn influences the particle size and morphology of the precipitate. The use of specific reactant concentrations is a deliberate choice to achieve desired product characteristics.

The stoichiometry of the reactants is also critical. While a stoichiometric amount of oxalic acid can be used, research on rare earth oxalate precipitation often shows that using an excess of the precipitating agent can increase the yield. However, an excessive amount may lead to the co-precipitation of impurities if they are present in the solution. Therefore, the optimal stoichiometric ratio must be determined to balance high recovery with high purity of the praseodymium oxalate hydrate.

| Parameter | Condition | Reactants | Product | Reference |

| Precipitation | Room Temperature | 0.67 mol·dm⁻³ PrCl₃, 0.18 mol·dm⁻³ H₂C₂O₄ | Pr₂(C₂O₄)₃·10H₂O | osti.gov |

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal synthesis methods are advanced techniques that are carried out in a closed system, such as an autoclave, at elevated temperatures and pressures. These methods offer excellent control over the size, morphology, and crystallinity of the resulting materials. Hydrothermal synthesis uses water as the solvent, whereas solvothermal synthesis employs organic solvents.

Reaction Conditions and Crystalline Phase Control

In the context of praseodymium oxalate hydrate, hydrothermal synthesis would involve heating an aqueous solution containing a praseodymium salt and oxalic acid in an autoclave. The elevated temperature and pressure can promote the formation of highly crystalline and uniform nanoparticles. While specific studies on the hydrothermal synthesis of praseodymium oxalate hydrate are not abundant, research on analogous systems, such as praseodymium oxide nanoparticles, demonstrates the utility of this method. For instance, praseodymium oxide nanoparticles have been synthesized hydrothermally from praseodymium chloride and potassium hydroxide (B78521) solutions. nih.gov This suggests that similar protocols could be adapted for the synthesis of praseodymium oxalate hydrate by replacing the hydroxide with oxalic acid. The control over reaction time and temperature in a hydrothermal process is key to determining the final crystalline phase and particle size.

Role of Organic Solvents in Solvothermal Synthesis

Solvothermal synthesis provides additional control over the product's characteristics through the choice of the organic solvent. Different solvents can influence the solubility of the reactants and the interactions at the particle surface, thereby affecting the nucleation and growth processes. For example, a polyol-based synthesis, which is a type of solvothermal method, has been used to produce praseodymium hydroxide as a precursor to praseodymium oxide nanoparticles. epa.gov This highlights the potential of using organic solvents to tailor the properties of praseodymium-based nanomaterials. The application of such a method to praseodymium oxalate hydrate could allow for the synthesis of particles with specific morphologies, such as nanorods or nanowires, by selecting appropriate solvents and reaction conditions.

Microwave-Assisted Synthesis Routes

Microwave-assisted synthesis is a relatively modern technique that utilizes microwave energy to rapidly and uniformly heat the reaction mixture. This can lead to significantly shorter reaction times, higher yields, and improved product properties compared to conventional heating methods.

While the direct microwave-assisted synthesis of praseodymium oxalate hydrate is not extensively documented, the microwave-assisted decomposition of this compound to produce praseodymium oxide (Pr₆O₁₁) has been studied in detail. researchgate.netnih.gov In these studies, a praseodymium oxalate precursor is calcined in a microwave field at temperatures around 750 °C. researchgate.netnih.gov The research highlights that microwave heating leads to a more uniform particle morphology and size distribution in the final oxide product compared to conventional furnace heating. researchgate.net

The efficiency of microwave heating in the decomposition process suggests its potential for the initial precipitation step as well. A microwave-assisted precipitation would likely involve mixing the praseodymium salt and oxalic acid solutions under microwave irradiation. The rapid and uniform heating could lead to fast nucleation and the formation of highly uniform nanoparticles of praseodymium oxalate hydrate. This method offers a promising avenue for the energy-efficient and rapid production of high-quality precursor materials.

| Parameter | Condition | Reactant | Product | Reference |

| Microwave Calcination | 750 °C for 2 hours | Praseodymium Oxalate Hydrate | Praseodymium Oxide (Pr₆O₁₁) | researchgate.netnih.gov |

Kinetic Advantages in Crystal Growth and Phase Formation

The kinetics of crystallization, encompassing both nucleation and crystal growth, are pivotal in determining the final attributes of praseodymium oxalate hydrate powders. The rate at which precursor solutions are mixed and the subsequent supersaturation levels are achieved can dictate the initial formation of amorphous or crystalline phases. For instance, rapid mixing often leads to the formation of amorphous precipitates due to high supersaturation, which favors nucleation over ordered crystal growth. nih.gov As the reaction proceeds, a transition from an amorphous solid to a crystalline phase can occur, with the rate of this transformation being a key kinetic parameter. nih.gov

Studies on analogous systems, such as calcium oxalate, have utilized microfluidic platforms to precisely quantify nucleation kinetics. nih.gov These studies show that factors like pH can dramatically influence the rate of crystallization. nih.gov While specific kinetic data for praseodymium oxalate hydrate is not as prevalent, the principles are transferable. The rate of phase formation is crucial; for example, in the synthesis of fibrous nickel oxalate, an initial amorphous solid transforms into crystalline spindle-like clusters, and the speed of this process is a determining factor for the final morphology. nih.gov The use of methods that offer precise control over reaction rates, such as microwave-assisted synthesis, can provide significant kinetic advantages by promoting rapid and uniform heating, which influences both the nucleation and growth stages, leading to more homogeneous products. researchgate.net

Comparison with Conventional Thermal Methods

Praseodymium oxalate hydrate is a common precursor for producing praseodymium oxide, and the conversion is typically achieved through thermal decomposition (calcination). A significant area of research involves comparing conventional furnace heating with microwave-assisted heating.

Conventional thermal methods, typically conducted in electric furnaces, require higher temperatures and longer durations to achieve complete decomposition of the praseodymium oxalate hydrate. researchgate.netacs.org Thermogravimetric and differential scanning calorimetry (TG-DSC) analyses show that in a conventional furnace, the complete decomposition temperature to form praseodymium oxide (Pr₆O₁₁) can be above 800°C. acs.org In contrast, microwave-assisted calcination can lower this temperature to around 750°C. acs.orgnih.gov

The primary advantages of microwave heating lie in its efficiency and mechanism. Microwaves provide volumetric heating, leading to a more uniform temperature distribution throughout the material, which can prevent the agglomeration and grain growth often seen with the slower, surface-led heating of conventional furnaces. researchgate.netiaea.org This results in powders with a narrower particle size distribution and a smaller average particle size. researchgate.net Furthermore, studies indicate that microwave heating has a more positive effect on the particle morphology. acs.org While conventional heating often leads to increased agglomeration and larger particles, microwave synthesis can yield more uniform and desired morphologies. researchgate.netacs.org

The table below summarizes the key differences observed between the two methods for the decomposition of praseodymium oxalate hydrate.

| Feature | Microwave-Assisted Calcination | Conventional Furnace Calcination | Reference |

| Decomposition Temperature | ~750°C | >800°C | acs.org |

| Heating Mechanism | Volumetric, uniform | Surface-to-interior, less uniform | researchgate.net |

| Particle Agglomeration | Lower degree of agglomeration | Significant agglomeration | researchgate.net |

| Particle Size | Smaller, more uniform distribution | Larger, broader distribution | researchgate.net |

| Surface Area | Generally lower | Generally higher due to some porosity from agglomeration | researchgate.net |

| Processing Time | Shorter (e.g., 2 hours at 750°C) | Longer | nih.gov |

| Final Product Purity | High, complete conversion to Pr₆O₁₁ | High, complete conversion to Pr₆O₁₁ | nih.gov |

Template-Assisted and Surfactant-Mediated Syntheses

To exert finer control over the size and shape of praseodymium oxalate hydrate crystals, researchers employ template-assisted and surfactant-mediated synthetic routes. These methods introduce a secondary agent into the reaction that directs the formation of the final product's morphology.

Morphological Directing Agents in Crystal Growth

Morphological directing agents are chemical species that influence the growth of crystals by selectively adsorbing to specific crystal faces. This selective adsorption inhibits or promotes growth on those faces, leading to anisotropic (non-uniform) growth and the formation of specific shapes like rods, wires, or plates.

In related oxalate systems, surfactants are commonly used as directing agents. For example, in the synthesis of yttrium hafnate precursors via oxalate co-precipitation, the surfactant polyethylene (B3416737) glycol 6000 (PEG6000) was found to be crucial in controlling the morphology of the resulting particles. rsc.org The concentration of the surfactant can be varied to produce different shapes. rsc.org

Mechanisms of Morphological Control

The mechanisms by which these directing agents operate are rooted in the modulation of surface energy and crystal growth rates.

Surfactant-Mediated Control: Surfactants, which typically have a hydrophilic head and a hydrophobic tail, can assemble into micelles or adsorb onto the surface of newly formed nuclei. The adsorption of surfactant molecules onto specific crystallographic faces is often driven by electrostatic or chemical affinity. This adsorbed layer increases the energy barrier for the deposition of new solute molecules onto that face, thereby slowing or "poisoning" its growth. The crystal then grows preferentially along the directions of the faces with lower surfactant coverage, leading to anisotropic shapes. The concentration of the surfactant is a critical parameter; at different concentrations, the aggregation behavior of the surfactant can change, leading to different levels of surface coverage and, consequently, different final morphologies. rsc.org

Template-Assisted Control: In template-assisted synthesis, a pre-existing structure, either hard (e.g., silica (B1680970) spheres, porous membranes) or soft (e.g., surfactant micelles), serves as a scaffold for the crystallization process. The reactants are introduced into the template, and crystallization occurs within its confined space, forcing the product to adopt the shape and size of the template. After synthesis, the template can be removed (e.g., by etching or calcination) to yield the final, morphologically controlled product.

Coordinating Agent Control: A coordinating agent, like ammonia (B1221849) in the nickel oxalate system, can become incorporated into the crystal lattice. nih.gov This incorporation changes the crystal structure itself. The coordination of ammonia molecules with the metal ions can increase the surface energy and the atomic stacking rate on a specific crystal plane (e.g., the (020) plane in nickel oxalate), which causes the oriented, one-dimensional growth that results in fibrous or rod-like morphologies. nih.gov This represents a more intrinsic form of morphological control compared to the surface-adsorption mechanism of surfactants.

Crystallographic and Supramolecular Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical method for determining the three-dimensional structure of crystalline materials at an atomic level. springernature.com This technique has been instrumental in revealing the intricate structural details of praseodymium oxalate (B1200264) hydrates.

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (a, b, c, α, β, γ) and the symmetry operations described by its space group. For a novel oxalate-bridged potassium(I)-praseodymium(III) heterometallic complex, [KPr(C₂O₄)₂]n, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. iucr.org In a different study, the thermal decomposition of praseodymium oxalate hydrate (B1144303) at 450 °C yielded a monoclinic phase of Pr₂CO₅ with lattice constants a = b = 4.019 Å and c = 13.310 Å. acs.orgnih.gov

Table 1: Crystallographic Data for Praseodymium-Containing Oxalate Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| [KPr(C₂O₄)₂]n | Monoclinic | P2₁/c | --- | --- | --- | --- | --- | --- | iucr.org |

| Pr₂CO₅ | Monoclinic | --- | 4.019 | 4.019 | 13.310 | --- | --- | --- | acs.orgnih.gov |

| Note: Specific lattice parameters for [KPr(C₂O₄)₂]n were not provided in the abstract. |

The coordination environment of the Pr(III) ion describes the arrangement of ligands directly bonded to it. In many lanthanide complexes, the coordination number is typically high. For instance, in a binuclear praseodymium complex with 2,6-diformyl-4-methylphenolato ions, the praseodymium atom is coordinated by eight oxygen atoms, resulting in a slightly distorted square antiprism geometry. The Pr-O bond distances in this complex fall within the range of 2.301(2) to 2.622(2) Å. researchgate.net The specific coordination number and geometry in praseodymium oxalate hydrate itself would be determined by the number of coordinating oxalate and water ligands.

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of coordinating to metal ions in several ways. nih.gov It can act as a bidentate chelating ligand, where both oxygen atoms of one carboxylate group bind to the same metal ion, or as a bridging ligand, connecting two or more metal centers. youtube.com In the heterometallic complex [KPr(C₂O₄)₂]n, the oxalate ligands exhibit a μ₄-chelating/bridging coordination mode, linking both Pr³⁺ and K⁺ cations to form a three-dimensional framework. iucr.org This ability to chelate and bridge is fundamental to the formation of coordination polymers. nih.gov

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction is a key technique for characterizing polycrystalline materials. It is widely used for phase identification and to assess the purity of a synthesized compound.

PXRD patterns serve as a fingerprint for a crystalline solid. By comparing the experimental diffraction pattern of a synthesized sample to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can identify the crystalline phases present. acs.orgnih.gov For instance, PXRD was used to study the thermal decomposition of praseodymium oxalate, identifying the formation of Pr₂CO₅ at 450 °C and its subsequent transformation to cubic Pr₆O₁₁ at higher temperatures. acs.orgnih.govresearchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks also provide an indication of the crystallinity and purity of the sample.

In Situ PXRD for Phase Transformations

The study of phase transformations in praseodymium oxalate hydrate, particularly through thermal decomposition, offers significant insights into its stability and the formation of its derivative compounds. While dedicated in situ Powder X-ray Diffraction (PXRD) studies on praseodymium oxalate hydrate are not extensively documented in the reviewed literature, the combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and ex-situ PXRD at various temperatures provides a comprehensive understanding of its structural changes upon heating.

The thermal decomposition of praseodymium oxalate decahydrate (B1171855), Pr₂(C₂O₄)₃·10H₂O, is a multi-step process. researchgate.net Initially, the compound undergoes dehydration, losing its water molecules in distinct stages. This is followed by the decomposition of the anhydrous oxalate into intermediate compounds, such as oxycarbonates, and finally to praseodymium oxide. researchgate.netnih.gov

A study on the thermal decomposition of hydrated praseodymium oxalate showed that complete dehydration occurs in three steps by 390°C. researchgate.net Subsequent decomposition leads to the formation of PrO₁.₈₃₃. researchgate.net Another investigation employing microwave heating for calcination identified the formation of intermediate phases. For instance, at 450°C, the main phase identified was Pr₂CO₅. nih.govresearchgate.net As the temperature increases, further transformations occur, leading to the formation of Pr₂O₂CO₃ and ultimately the stable praseodymium oxide, Pr₆O₁₁, at around 750°C. nih.govnih.gov

These studies, while not continuous in-situ PXRD, simulate the data that would be obtained from such an experiment by analyzing the crystalline phases present at different temperature intervals. This allows for the mapping of the transformation pathway from the hydrated oxalate to the final oxide product. The use of in-situ techniques, such as those described for other inorganic materials, would provide real-time crystallographic data, enabling a more dynamic and detailed observation of these phase transitions as they occur. nih.govyoutube.commurdoch.edu.au

Structural Refinement from Powder Data

The determination of the crystal structure of praseodymium oxalate hydrate from powder X-ray diffraction data is a critical step in its characterization, especially when single crystals of sufficient size or quality are unavailable. The Rietveld refinement method is a powerful technique employed for this purpose. wikipedia.orgmpg.delc3.chresearchgate.net It involves fitting a calculated diffraction pattern, based on a hypothesized crystal structure model, to the experimental powder diffraction data. By minimizing the difference between the calculated and observed patterns through a least-squares approach, accurate structural parameters such as lattice parameters, atomic positions, and site occupancies can be obtained. wikipedia.org

For lanthanide oxalates, including praseodymium oxalate hydrate, powder diffraction has been instrumental in identifying their crystal structures. nih.govacs.orgnih.govacs.org For instance, the lighter lanthanide oxalates, including the praseodymium decahydrate, have been identified to crystallize in the monoclinic space group P2₁/c. nih.govacs.org The refinement of powder diffraction data for these compounds confirms their isostructural nature. nih.govacs.org

The process of structural refinement from powder data for praseodymium oxalate hydrate would typically involve:

Data Collection: Obtaining a high-quality powder X-ray diffraction pattern of the sample.

Indexing: Determining the unit cell parameters from the positions of the diffraction peaks.

Space Group Determination: Identifying the most probable space group based on the systematic absences in the diffraction pattern.

Structure Solution: Finding an initial approximate crystal structure using direct methods, Patterson methods, or by analogy with known isostructural compounds.

Rietveld Refinement: Refining the structural model, including atomic coordinates, thermal parameters, and profile parameters, to achieve the best possible fit to the experimental data.

The quality of the final refined structure is assessed by various agreement indices, such as the R-factors (e.g., Rwp, Rp), which indicate the goodness of fit between the calculated and observed profiles.

Dimensionality of Coordination Networks

The oxalate anion (C₂O₄²⁻) is a versatile bridging ligand that can coordinate to metal ions in various modes, leading to the formation of coordination polymers with different dimensionalities. In the case of praseodymium oxalate hydrates, the interplay of the coordination preferences of the Pr³⁺ ion and the bridging capabilities of the oxalate ligand, along with the role of water molecules, gives rise to a rich variety of supramolecular architectures.

One-Dimensional Chain Architectures

While specific examples of one-dimensional chain architectures for the simple praseodymium oxalate hydrate are not prominently featured in the reviewed literature, the principles of their formation can be understood from related systems. One-dimensional structures typically arise when the oxalate ligand bridges metal centers in a linear or zigzag fashion. This can occur through various coordination modes of the oxalate ion, such as bis-bidentate bridging. The remaining coordination sites on the praseodymium ion are typically occupied by water molecules or other terminal ligands. These individual chains are then held together in the solid state by weaker interactions like hydrogen bonding.

Two-Dimensional Layered Structures

A predominant structural motif for lanthanide oxalate hydrates, including praseodymium oxalate decahydrate, is the formation of two-dimensional layered structures. nih.govacs.org In these structures, the praseodymium ions are linked by oxalate ligands to form extended layers.

A comprehensive study on the crystal structures of the entire series of lanthanide oxalates revealed that the lighter lanthanides, from Lanthanum to Holmium (including Praseodymium), form isostructural layered compounds with the general formula [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O. acs.org These compounds crystallize in the monoclinic space group P2₁/c. nih.govacs.orgacs.org Within these layers, each Pr³⁺ ion is coordinated to oxygen atoms from both oxalate ligands and water molecules. The layers are then stacked and held together by an extensive network of hydrogen bonds involving the coordinated and interstitial water molecules. This layered arrangement results in a honeycomb-like network. nih.govacs.org

| Compound | Crystal System | Space Group | Reference |

| Pr₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | nih.govacs.orgacs.org |

This table summarizes the crystallographic data for the two-dimensional layered structure of praseodymium oxalate decahydrate.

Three-Dimensional Framework Compounds

The extension of the coordination network into three dimensions results in the formation of metal-organic frameworks (MOFs). In these structures, the oxalate ligands act as linkers, connecting the praseodymium centers in all three directions. The formation of a 3D framework often requires specific reaction conditions or the use of ancillary ligands that can bridge the lower-dimensional structures.

While a simple praseodymium oxalate hydrate with a 3D framework is not commonly reported, the potential for such structures exists. For instance, a study on a dysprosium(III) oxalate system with a capping ligand (1,10-phenanthroline) resulted in the formation of a novel 3D metal-organic framework. rsc.org This demonstrates that by incorporating other organic ligands, the dimensionality of the lanthanide oxalate network can be extended to create complex three-dimensional architectures with potential applications in areas such as magnetism and catalysis.

Spectroscopic Characterization of Praseodymium Oxalate Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and their chemical environment in praseodymium oxalate (B1200264) hydrate (B1144303).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of praseodymium oxalate hydrate reveals characteristic absorption bands corresponding to the vibrational modes of the oxalate anion and water molecules. nih.gov The positions of these bands are sensitive to the coordination environment of the oxalate ion and the nature of the water of hydration.

The coordination of the oxalate ion (C₂O₄²⁻) to the praseodymium (Pr³⁺) ion can be elucidated by analyzing the shifts in the vibrational frequencies of the carboxylate groups. Key vibrational modes for the oxalate ligand include the asymmetric and symmetric stretching of the C=O and C-O bonds, as well as the C-C stretching vibration.

In studies of neodymium praseodymium oxalate crystals, which are isostructural with praseodymium oxalate hydrate, the FTIR spectra show characteristic peaks for the oxalate groups. ias.ac.in The strong absorption bands observed are attributed to the asymmetric and symmetric stretching vibrations of the carboxylate groups. Specifically, peaks around 1630-1650 cm⁻¹ are typically assigned to the asymmetric stretching vibration of the C=O group (νₐₛ(C=O)). nih.govias.ac.in The symmetric stretching vibration (νₛ(COO⁻)) is often observed around 1350 cm⁻¹. nih.gov Another important band, appearing around 810-850 cm⁻¹, is attributed to the combined effects of the in-plane deformation of the CO₂ group and the metal-oxygen (Pr-O) bond. nih.govias.ac.in The presence of a band around 480-490 cm⁻¹ can be related to the rocking of the CO₂ group. nih.govias.ac.in

The significant separation between the asymmetric and symmetric stretching frequencies is indicative of the bidentate coordination of the oxalate ligand to the praseodymium ion.

Table 1: FTIR Vibrational Frequencies of Oxalate in Praseodymium Oxalate Hydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric C=O Stretch (νₐₛ(C=O)) | ~1630 - 1650 | nih.govias.ac.in |

| Symmetric COO⁻ Stretch (νₛ(COO⁻)) | ~1350 | nih.gov |

| In-plane CO₂ Deformation + M-O | ~810 - 850 | nih.govias.ac.in |

| CO₂ Rocking | ~480 - 490 | nih.govias.ac.in |

The presence of water of hydration is clearly identified in the FTIR spectrum of praseodymium oxalate hydrate. A broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which corresponds to the symmetric and asymmetric O-H stretching vibrations (ν(O-H)) of the water molecules. nih.govias.ac.in The bending vibration of water (δ(H₂O)) appears as a sharp peak around 1630-1650 cm⁻¹. nih.govias.ac.in This latter peak often overlaps with the asymmetric C=O stretching vibration of the oxalate group. ias.ac.in The presence and nature of these bands confirm the hydrated state of the compound.

Table 2: FTIR Vibrational Frequencies of Water in Praseodymium Oxalate Hydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching (ν(O-H)) | ~3400 - 3500 (broad) | nih.govias.ac.in |

| H₂O Bending (δ(H₂O)) | ~1630 - 1650 | nih.govias.ac.in |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy, as different selection rules govern the activity of vibrational modes.

While specific Raman spectra for praseodymium oxalate hydrate are not extensively detailed in the reviewed literature, data from other metal oxalates can provide insight into the expected vibrational modes. For metal oxalates in general, the most intense Raman bands are typically associated with the symmetric stretching vibrations of the oxalate ligand.

A strong band corresponding to the C-C stretching vibration (ν(C-C)) is expected around 900 cm⁻¹. qut.edu.au The symmetric C-O stretching vibration often appears in the 1400-1500 cm⁻¹ region. researchgate.net For instance, in other lanthanide oxalates, the main C-O stretching vibration is observed to be cation-sensitive, appearing at different wavenumbers for different metal ions. qut.edu.au Low-frequency modes corresponding to metal-oxygen (Pr-O) stretching and lattice vibrations would be expected below 600 cm⁻¹. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, typically conducted in the UV-Visible range, provides information about the electronic transitions of the praseodymium(III) ion. The f-f electronic transitions within the 4f shell of the Pr³⁺ ion are characteristically sharp, though often weak, due to being Laporte-forbidden.

Specific electronic spectroscopic data for praseodymium oxalate hydrate is not widely available in the surveyed literature. However, the electronic spectrum of the Pr³⁺ ion in various environments is well-documented. The absorption bands arise from transitions from the ³H₄ ground state to higher energy levels. Key transitions are expected in the visible region, giving praseodymium compounds their characteristic green color. For example, transitions to the ³P₂, ³P₁, ³P₀, and ¹D₂ excited states typically occur in the blue and yellow-green regions of the spectrum. The exact positions and intensities of these bands would be influenced by the coordination environment provided by the oxalate ligands and water molecules in praseodymium oxalate hydrate.

UV-Visible Absorption Spectroscopy

The absorption spectrum of praseodymium oxalate hydrate provides insight into the electronic structure of the Pr(III) ion within the coordination environment. The spectra are characterized by sharp, low-intensity bands in the visible and near-infrared regions, corresponding to intra-configurational f-f transitions, and more intense bands in the ultraviolet region, which are attributed to charge transfer phenomena.

The Pr(III) ion has a 4f² electronic configuration, which gives rise to a series of electronic energy levels. Transitions between these levels are formally forbidden by the Laporte selection rule, resulting in characteristically weak and narrow absorption bands. The coordination environment provided by the oxalate ligands and water molecules slightly perturbs these energy levels.

In aqueous solutions and various crystal hosts, Pr(III) exhibits several distinct absorption bands. researchgate.net For instance, studies on Pr-doped cerium oxalate have identified a significant absorption peak for Pr(III) at approximately 484 nm. researchgate.net The absorption spectrum of Pr(III) is generally complex, with key transitions from the ³H₄ ground state to various excited states.

Table 1: Characteristic f-f absorption transitions for the Pr(III) ion. The exact peak positions can vary slightly depending on the host matrix and hydration state. researchgate.net

In addition to the weak f-f transitions, more intense absorption bands can appear in the ultraviolet region of the spectrum. These are typically assigned as Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.org In the case of praseodymium oxalate, this involves the transfer of an electron from a filled p-orbital of the oxalate ligand to an empty or partially filled 4f or 5d orbital of the Pr(III) ion. libretexts.orgnih.gov

These LMCT transitions are Laporte-allowed and thus have much higher molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹) compared to the forbidden f-f transitions. libretexts.org For Pr(III) complexes, a broad and intense absorption band is often observed in the UV region between 200 and 400 nm, which can be attributed to this charge transfer process. researchgate.net The energy of the LMCT band is sensitive to the nature of the ligand and the metal ion; for the oxalate complex, excitation into this band can lead to photochemical reactions, such as the reduction of the metal center. nih.govnih.gov

Photoluminescence Spectroscopy

Praseodymium oxalate hydrate can exhibit luminescence upon excitation, with emission profiles that are characteristic of the Pr(III) ion. The efficiency and pathways of this luminescence are strongly influenced by energy transfer processes and quenching by the local environment.

The luminescence of Pr(III) is notable because emission can originate from multiple excited states, primarily the ³P₀ and ¹D₂ levels. nih.gov This results in a series of emission peaks in the visible and near-infrared regions. In Pr-doped cerium oxalate crystals, emission peaks have been observed at approximately 445 nm and 591 nm. researchgate.net

Energy transfer processes can significantly impact the observed luminescence. In systems where Pr(III) is co-doped with other ions, such as Ce(III), efficient energy transfer from the sensitizer (B1316253) (Ce³⁺) to the activator (Pr³⁺) can occur if there is a good overlap between the emission spectrum of the sensitizer and the absorption spectrum of the activator. researchgate.net For the Ce³⁺/Pr³⁺ pair in an oxalate matrix, the overlap between the Ce³⁺ emission (around 478 nm) and the Pr³⁺ absorption (around 484 nm, ³H₄ → ³P₀) facilitates this energy transfer, potentially enhancing the Pr³⁺ emission. researchgate.net Conversely, energy can also be transferred from an excited Pr³⁺ ion to other nearby ions, which can be either a desired effect to populate an emitter or a loss mechanism. researchgate.net

Table 2: Potential emission transitions for Pr(III) in a solid-state matrix. The observed emissions depend strongly on the host and excitation conditions. nih.gov

The luminescence intensity of lanthanide ions is highly susceptible to quenching, particularly by high-frequency oscillators in their coordination sphere. The O-H vibrations of coordinated water molecules are very effective at de-exciting the excited states of Pr(III) non-radiatively. This process significantly reduces the luminescence quantum yield. rsc.org

The energy of the Pr(III) excited states (e.g., ¹D₂) can be bridged by just a few high-energy O-H vibrational quanta (~3400 cm⁻¹), making this quenching pathway highly efficient. acs.org Therefore, the presence of water of hydration directly coordinated to the praseodymium ion in Pr₂(C₂O₄)₃·xH₂O is a major cause of its typically weak luminescence. Another potential quenching mechanism is concentration quenching, where interactions between neighboring Pr³⁺ ions at high concentrations lead to non-radiative decay through cross-relaxation processes. researchgate.netias.ac.in

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituents in praseodymium oxalate hydrate.

The XPS spectrum of praseodymium oxalate hydrate shows characteristic peaks for Pr, O, and C. The Pr 3d region exhibits a complex doublet structure (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling and final-state effects. For mixed neodymium-praseodymium oxalates, the Pr 3d₅/₂ peak is observed with a binding energy centered at approximately 930 eV. ias.ac.in In praseodymium oxides, which serve as a close reference, the Pr 3d₅/₂ peak is found around 933-934 eV and the Pr 3d₃/₂ peak is near 953-954 eV. researchgate.netresearchgate.net The binding energies confirm the +3 oxidation state of praseodymium. researchgate.net

The C 1s spectrum is crucial for identifying the oxalate ligand. It typically shows a major component at a high binding energy, around 289-290 eV, which is characteristic of the carboxylate carbon (O–C=O) in the oxalate anion. ias.ac.inresearchgate.net A smaller peak at lower binding energy (~285 eV) is often present due to adventitious carbon contamination on the surface. researchgate.net

The O 1s spectrum can be deconvoluted into multiple components. The main peak, associated with the oxygen atoms in the oxalate ligand (C=O and C-O), is expected around 531-532 eV. researchgate.net Oxygen from coordinated water molecules or surface hydroxyl groups would also contribute in this region. researchgate.net In related oxide systems, lattice oxygen appears at a lower binding energy of ~528 eV. researchgate.net

Table 3: Typical binding energies from XPS analysis of praseodymium oxalate and related compounds. ias.ac.inresearchgate.netresearchgate.net

Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top one to ten nanometers of the material being analyzed.

A typical XPS survey scan of a praseodymium oxalate hydrate sample would be expected to primarily detect the presence of praseodymium (Pr), oxygen (O), and carbon (C). The quantification of these elements allows for the determination of the surface atomic concentrations. Due to the hydrated nature of the compound, a significant amount of oxygen is anticipated. It is also common to detect a certain amount of adventitious carbon, which is a layer of hydrocarbon contamination from the environment.

Based on analogous studies of mixed rare-earth oxalates, the primary elements detected on the surface of praseodymium oxalate hydrate are praseodymium, carbon, and oxygen. The expected atomic concentrations would correspond to the stoichiometry of the compound, though surface contamination, such as adventitious carbon, can alter these values.

Table 1: Representative Surface Elemental Composition of a Rare-Earth Oxalate

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| Pr 3d | ~930 - 955 | Varies |

| O 1s | ~531 - 533 | Varies |

| C 1s | ~284 - 290 | Varies |

Note: This table is illustrative and based on typical values for rare-earth oxalates. Precise atomic concentrations for praseodymium oxalate hydrate would require experimental data from a survey scan of the specific compound.

Chemical State Analysis of Praseodymium and Oxalate

High-resolution XPS spectra of the individual elemental core levels provide detailed information about the chemical states and bonding environments.

Praseodymium (Pr 3d):

The high-resolution XPS spectrum of the Pr 3d region is complex due to spin-orbit coupling, which splits the 3d level into two main peaks: Pr 3d₅/₂ and Pr 3d₃/₂. Further complexity arises from multiplet splitting and shake-up satellite features, which are characteristic of paramagnetic materials containing unpaired f-electrons, such as Pr(III) compounds.

In a study of neodymium praseodymium oxalate, the Pr 3d₅/₂ peak was centered at a binding energy of approximately 930 eV. xpsdatabase.net This binding energy is characteristic of praseodymium in its +3 oxidation state (Pr³⁺). The presence of satellite structures is also a key indicator of the Pr(III) state.

Table 2: High-Resolution XPS Data for Pr 3d in a Praseodymium-Containing Oxalate

| Peak | Binding Energy (eV) | Inferred Chemical State |

| Pr 3d₅/₂ | 930 | Pr(III) |

Source: Data derived from studies on mixed neodymium praseodymium oxalate. xpsdatabase.net

Oxalate (C 1s and O 1s):

The chemical state of the oxalate ligand (C₂O₄²⁻) can be analyzed through the high-resolution C 1s and O 1s spectra.

The C 1s spectrum of metal oxalates typically shows more than one component. A peak at a higher binding energy is attributed to the carbon atoms in the oxalate group (O-C=O). For instance, in neodymium praseodymium oxalate, this peak is observed at approximately 290 eV. xpsdatabase.net A second peak at a lower binding energy, typically around 284-285 eV, is often present and is assigned to adventitious carbon from surface contamination. The shift to a higher binding energy for the oxalate carbon is due to the electronegative oxygen atoms bonded to it. xpsdatabase.net

The O 1s spectrum in hydrated metal oxalates is also composed of multiple peaks. One component is associated with the oxygen atoms in the oxalate ligand, while another, typically at a higher binding energy, corresponds to the oxygen in the water of hydration (H₂O). The deconvolution of the O 1s peak is therefore crucial to distinguish between these different oxygen environments. In related transition metal oxalates, the O 1s peaks for C=O and C-O bonds in the oxalate ligand are found around 531.4 eV and 532.7 eV, respectively. researchgate.net

Table 3: High-Resolution XPS Data for C 1s in a Praseodymium-Containing Oxalate

| Peak | Binding Energy (eV) | Assignment |

| C 1s (Oxalate) | 290 | C in C₂O₄²⁻ |

| C 1s (Adventitious) | 287 | Adventitious Carbon |

Source: Data derived from studies on mixed neodymium praseodymium oxalate. xpsdatabase.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for understanding the decomposition of praseodymium oxalate hydrate by measuring the change in mass of a sample as a function of temperature.

Praseodymium oxalate typically crystallizes as a hydrate, with praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O) being a commonly studied form jst.go.jpresearchgate.netresearchgate.net. The removal of this water of crystallization is the first stage of thermal decomposition and often occurs in multiple, sometimes overlapping, steps.

Studies have shown that the dehydration process is not a simple, single-step event. For Pr₂(C₂O₄)₃·10H₂O, the process can occur in three distinct steps, with water molecules being released at approximately 100 °C, 150 °C, and 380 °C researchgate.netrsc.org. The complete dehydration is generally achieved by 390 °C researchgate.net. Another analysis identified the hydrate as Pr₂(C₂O₄)₃·(8H₂O + 2.21H₂O), noting an initial loss of water at a low temperature of 49.5 °C nih.govwikipedia.org. However, some research suggests that distinct lower hydrate intermediates are not always stable or observable, with the final stage of dehydration being followed immediately by the rapid decomposition of the resulting anhydrous oxalate wiley.comosti.gov.

Following complete dehydration, the anhydrous praseodymium oxalate decomposes into intermediate carbonate compounds before finally yielding praseodymium oxide. The total mass loss for the entire process is approximately 49.41% nih.gov. The decomposition pathway can be generalized as follows:

Pr₂(C₂O₄)₃·nH₂O → Pr₂(C₂O₄)₃ → Intermediate Carbonates → Praseodymium Oxide jst.go.jpnetsu.org

The specific intermediates formed are influenced by the reaction atmosphere. In various atmospheres, intermediates such as Pr₂O(CO₃)₂ and Pr₂O₂CO₃ have been identified jst.go.jpnetsu.org. In air, the formation of an intermediate, Pr₂CO₅, has also been reported nih.govacs.org. The final praseodymium oxide product also varies with the atmosphere. In an oxidizing atmosphere (like air or a helium-oxygen mixture), the final product is typically Pr₆O₁₁ (also represented as PrO₁.₈₃₃) researchgate.netnih.govwikipedia.org. In inert (Helium) or CO₂ atmospheres, the decomposition tends to yield Pr₂O₃ jst.go.jpnetsu.org.

Table 1: TGA Decomposition Stages of Praseodymium Oxalate Hydrate

| Decomposition Stage | Temperature Range (°C) | Reaction | Atmosphere Dependence |

|---|---|---|---|

| Dehydration | ~50 - 390 | Pr₂(C₂O₄)₃·10H₂O → Pr₂(C₂O₄)₃ + 10H₂O | Largely independent of atmosphere researchgate.net. |

| Anhydrous Oxalate Decomposition | ~390 - 450 | Pr₂(C₂O₄)₃ → Pr₂O₂(CO₃) / Pr₂CO₅ + CO + CO₂ | Intermediates vary with atmosphere jst.go.jpnih.govnetsu.org. |

| Intermediate Carbonate Decomposition | ~450 - 800 | Pr₂O₂(CO₃) / Pr₂CO₅ → Pr₆O₁₁ / Pr₂O₃ + CO₂ | Final oxide product is atmosphere-dependent jst.go.jpnetsu.org. |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC techniques measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature, revealing the energetics of the decomposition process.

The thermal events observed in DTA/DSC curves correlate well with the mass loss stages seen in TGA.

Dehydration: The removal of water is an energy-requiring process, resulting in distinct endothermic peaks. Endotherms have been reported at temperatures around 49.5 °C, 100 °C, and 146.9 °C, corresponding to the stepwise release of water molecules nih.govresearchgate.netias.ac.in.

Oxalate Decomposition: The nature of the thermal event associated with the decomposition of anhydrous oxalate is highly dependent on the atmosphere.

In an oxidizing atmosphere (air or O₂), a prominent, large exothermic peak is observed, typically around 440.4 °C nih.govnetsu.orgresearchgate.net. This exotherm is not from the oxalate decomposition itself, but rather from the immediate and highly exothermic oxidation of the carbon monoxide (CO) gas released during decomposition into carbon dioxide (CO₂) netsu.org.

In an inert (He) or CO₂ atmosphere , where no oxidation can occur, the decomposition of the oxalate is observed as a purely endothermic event jst.go.jpnetsu.org.

Carbonate Decomposition: The final decomposition of the intermediate carbonate species to the oxide is also marked by endothermic events, with a peak reported at a high temperature of 992.2 °C nih.govresearchgate.net.

The DTA/DSC analyses provide insight into the energy changes (enthalpy) of the reactions.

Endothermic Processes: These involve the breaking of chemical bonds and require an input of energy. The key endothermic steps in the decomposition of praseodymium oxalate hydrate are the dehydration (breaking of coordinate bonds between water and the metal ion) and the decomposition of both the anhydrous oxalate and the intermediate carbonate structures jst.go.jpnih.govias.ac.in.

Exothermic Processes: These release energy, typically through the formation of more stable chemical bonds. The main exothermic event is the oxidation of evolved CO gas in the presence of oxygen netsu.org. This reaction releases significant energy, which can mask the underlying endothermic decomposition of the oxalate itself when the analysis is performed in an oxidizing environment netsu.org.

Table 2: Key Thermal Events in the Decomposition of Praseodymium Oxalate Hydrate

| Temperature (°C) | Event Type | Associated Chemical Process | Atmosphere |

|---|---|---|---|

| 49.5, 100, 146.9 | Endothermic | Stepwise Dehydration | All |

| ~440 | Exothermic | Decomposition of anhydrous oxalate and oxidation of evolved CO | Air / O₂ |

| ~400-500 | Endothermic | Decomposition of anhydrous oxalate | Inert (He, N₂) / CO₂ |

| 992.2 | Endothermic | Decomposition of intermediate carbonate to final oxide | Air |

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA) identifies the gaseous products released during thermal decomposition, providing direct evidence for the proposed reaction mechanisms.

The decomposition of praseodymium oxalate hydrate releases several gases at different temperature stages:

Water (H₂O): Water vapor is the sole gaseous product during the initial dehydration steps, occurring at temperatures up to approximately 390 °C nih.govacs.org.

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The decomposition of the anhydrous oxalate group results in the evolution of both CO and CO₂ jst.go.jpias.ac.in.

Oxygen (O₂): Some studies have reported the evolution of oxygen during the transformation of anhydrous praseodymium oxalate to the Pr₂CO₅ intermediate in air nih.govacs.org.

The composition of the evolved gas mixture is significantly influenced by the surrounding atmosphere. In an oxidizing atmosphere, any CO that is produced is rapidly converted to CO₂ netsu.org. In inert atmospheres, not only are CO and CO₂ detected, but the deposition of finely divided carbon particles has also been observed. This carbon can be formed via the disproportionation of carbon monoxide (2CO → C + CO₂) and can subsequently react with CO₂ evolved at higher temperatures from the decomposition of carbonate intermediates jst.go.jpnetsu.org.

Table 3: Evolved Gases During Thermal Decomposition

| Temperature Range (°C) | Decomposition Step | Evolved Gas(es) |

|---|---|---|

| ~50 - 390 | Dehydration | H₂O |

| ~390 - 500 | Anhydrous Oxalate Decomposition | CO, CO₂, O₂ (in air) |

| > 500 | Intermediate Carbonate Decomposition | CO₂ |

Thermal Decomposition of Praseodymium Oxalate Hydrate: A Mechanistic and Kinetic Analysis

The thermal decomposition of praseodymium oxalate hydrate, a key precursor in the synthesis of praseodymium oxides, is a multi-step process involving dehydration, the evolution of various gases, and the formation of several solid-state intermediates. The specific pathways and the nature of the final product are highly dependent on the surrounding atmosphere. This article details the mechanistic and kinetic aspects of this decomposition process.

Advanced Materials Applications As Precursors

Synthesis of Praseodymium Oxide Nanomaterials

The synthesis of praseodymium oxide nanomaterials, particularly Pr₆O₁₁, from praseodymium oxalate (B1200264) hydrate (B1144303) is a well-established method. smolecule.comacs.org The process involves the thermal decomposition of the oxalate precursor, which can be achieved through conventional heating or microwave-assisted calcination. acs.orgnih.gov

Control of Nanoparticle Size and Morphology from Precursor Decomposition

The decomposition of praseodymium oxalate hydrate is a multi-step process that allows for the control of the final oxide nanoparticle's size and morphology. The initial dehydration of the hydrate is followed by the decomposition of the anhydrous oxalate to form intermediate carbonate phases before the final oxide is produced. researchgate.net

Microwave-assisted calcination has been shown to be a more effective method for controlling particle size and morphology compared to conventional furnace heating. acs.orgnih.gov Microwave heating promotes more uniform dispersion and reduces the agglomeration of nanoparticles. nih.gov Studies have shown that with microwave heating, the median particle diameter (D₅₀) of the resulting praseodymium oxide powder stabilizes at temperatures above 700°C. acs.org This method can produce micron-sized praseodymium oxide powders with desirable particle sizes and uniform morphologies. nih.govresearchgate.net In one study, microwave calcination at 750°C for 2 hours resulted in praseodymium oxide with a median diameter of 4.32 µm, an average surface area of 6.628 m²/g, and a pore diameter of 1.86 nm. nih.gov

Influence of Calcination Conditions (Temperature, Atmosphere, Duration)

Calcination conditions play a critical role in determining the final properties of the praseodymium oxide nanomaterials.

Temperature: The calcination temperature significantly impacts the crystallinity and phase of the resulting praseodymium oxide. acs.org With microwave heating, the complete decomposition of praseodymium oxalate to crystalline Pr₆O₁₁ occurs at 750°C. acs.orgnih.gov In contrast, conventional heating requires temperatures above 800°C for complete decomposition. nih.gov The formation of intermediate phases like Pr₂CO₅ occurs at lower temperatures, around 450°C. acs.orgresearchgate.net Increasing the calcination temperature generally leads to an increase in crystallite size. For instance, Pr₆O₁₁ nanoparticles with a crystallite size of 6-12 nm were formed at 500°C, which increased to 20-33 nm when calcined at 700°C. acs.org

Atmosphere: The atmosphere in which the calcination is carried out can influence the final oxide product. Decomposition in oxygen or nitrogen atmospheres can lead to the formation of PrO₁.₈₃₃ at 550°C and 650°C, respectively. researchgate.net

Duration: The duration of calcination also affects the final product. A holding time of 2 hours at 750°C under microwave irradiation has been identified as optimal for producing praseodymium oxide with the desired characteristics. acs.orgresearchgate.net

Development of Praseodymium-Doped Functional Ceramics and Glasses

Praseodymium oxalate hydrate is a valuable precursor for doping functional ceramics and glasses, imparting specific optical and dielectric properties. stanfordmaterials.comsmolecule.comsamaterials.com

Precursor Role in Ceramic Synthesis

In the synthesis of praseodymium-doped ceramics, such as lead lanthanum zirconate titanate (PLZT), the oxalate precursor facilitates the incorporation of praseodymium ions into the ceramic matrix. mdpi.com The thermal decomposition of the oxalate ensures a uniform distribution of the dopant within the host material. The co-precipitation method, using oxalic acid as a precipitant, is a common technique for synthesizing nanopowders for transparent ceramics. researchgate.net This method allows for the creation of ceramic materials with well-crystallized, angular grains and distinct grain boundaries. mdpi.com The addition of praseodymium can influence the grain size of the resulting ceramic. mdpi.com

Optical Properties of Derived Ceramic Materials

Praseodymium-doped ceramics exhibit unique optical properties, making them suitable for various applications, including solid-state lasers and optical sensors. mdpi.commdpi.com When incorporated into a ceramic host like PLZT, praseodymium ions can produce strong emission spectra in the red and green spectral ranges when excited with blue light. mdpi.com The specific emission bands correspond to electronic transitions within the praseodymium ions, such as ³P₀ → ³H₄ and ¹D₂ → ³H₄. mdpi.com

Praseodymium-doped glasses also exhibit interesting optical characteristics. researchgate.net They are known to impart a vibrant yellow-green color. stanfordmaterials.com The composition of the glass and the concentration of the praseodymium dopant influence properties like the optical energy band gap and refractive index. researchgate.net In oxyfluorotellurite glasses, praseodymium doping leads to luminescence in the orange-red region and can be used for optical temperature sensing. mdpi.com

Catalytic Applications of Derived Praseodymium Oxides

Praseodymium oxides derived from the decomposition of praseodymium oxalate hydrate are recognized for their catalytic activity in various chemical reactions. smolecule.comnanografi.com The catalytic potential stems from the ability of praseodymium to exist in mixed valence states (Pr³⁺/Pr⁴⁺). nanografi.com

The derived praseodymium oxides have shown promise as catalysts in several processes:

Oxidative Coupling of Methane (B114726): Praseodymium oxide, often promoted with elements like sodium or lithium, can catalyze the conversion of methane to ethane (B1197151) and ethene. nanografi.com

Fischer-Tropsch Synthesis: The addition of small amounts of Pr₆O₁₁ to cobalt-silica gel catalysts enhances their activity and selectivity in this process. nih.gov

Photocatalysis: Pr₆O₁₁ can act as a promoter, enhancing the photocatalytic oxidation of oxalic acid over other catalysts like TiO₂ and ZnO. nih.gov

Dehydration and Dehydrogenation: Praseodymium oxides are selective catalysts for the dehydration of alcohols. smolecule.comresearchgate.net For example, they can catalyze the conversion of propan-2-ol to propene. smolecule.com

The catalytic performance is influenced by the calcination temperature of the precursor, which affects the surface area and crystallinity of the resulting oxide. uitm.edu.my

Role in Heterogeneous Catalysis (e.g., CO Oxidation, Oxidative Coupling of Methane)

The thermal decomposition of praseodymium oxalate hydrate is a primary method for producing praseodymium oxide (Pr₆O₁₁), a material with significant catalytic activity. nih.govacs.org The resulting oxide is instrumental in several critical industrial and environmental catalytic processes.

CO Oxidation: Praseodymium oxide is a key component in catalysts designed for the oxidation of carbon monoxide (CO), a toxic gas found in vehicle exhaust and industrial emissions. acs.orgyoutube.com While pure praseodymium oxide shows some activity, its performance is greatly enhanced when used in mixed oxide systems or as a support for noble metals. acs.orgnih.gov

Ceria-Praseodymium Mixed Oxides: When praseodymium is incorporated into a ceria (CeO₂) lattice, it creates a solid solution (Ce-Pr-O) with superior redox properties. nih.govmdpi.com The presence of praseodymium, which can easily cycle between Pr³⁺ and Pr⁴⁺ oxidation states, enhances the oxygen storage and release capacity of the ceria matrix. mdpi.comnih.govsemanticscholar.org This improved oxygen mobility is central to the Mars-van Krevelen mechanism, where lattice oxygen oxidizes CO, and the resulting vacancy is refilled by gas-phase oxygen. nih.gov This synergistic effect leads to higher catalytic activity for CO oxidation compared to pure ceria. nih.gov

Gold Nanoparticle Support: Praseodymium oxide nanorods, derived from the oxalate precursor, serve as an effective support for gold (Au) nanoparticles. acs.org The resulting Au/Pr₆O₁₁ catalysts exhibit exceptionally high activity for CO oxidation, achieving complete conversion at temperatures as low as 140°C. acs.org This high performance is attributed to a synergistic interaction at the interface between the gold nanoparticles and the praseodymium oxide support. acs.org

Oxidative Coupling of Methane (OCM): Praseodymium oxide derived from the oxalate precursor is also an effective catalyst for the oxidative coupling of methane (OCM), a process that converts natural gas into more valuable C₂+ hydrocarbons like ethane and ethylene. researchgate.net Studies have shown that sodium-promoted praseodymium oxide (Na/Pr₆O₁₁) is particularly active and selective. researchgate.netmdpi.com The proposed mechanism involves the activation of methane on the catalyst surface to form methyl radicals, which then couple in the gas phase to form higher hydrocarbons. researchgate.net The catalyst can operate in both a standard catalytic mode and a redox mode, where methane and air are cycled independently over the catalyst bed. researchgate.netmdpi.com

Correlation between Precursor Properties and Catalytic Performance

The catalytic performance of the final praseodymium oxide material is intrinsically linked to the physical and chemical properties established during the decomposition of the praseodymium oxalate hydrate precursor. Control over the decomposition conditions, such as temperature, atmosphere, and heating method, directly influences the oxide's phase, surface area, texture, and morphology, which in turn dictate its catalytic behavior.

Research has demonstrated that the atmosphere used during the calcination of praseodymium oxalate hydrate is a critical factor. The decomposition of the anhydrous oxalate intermediate leads to different oxide phases depending on the surrounding gas.

In an oxygen (O₂) atmosphere , PrO₁.₈₃₃ is formed at approximately 550°C.

In a nitrogen (N₂) atmosphere , the formation of PrO₁.₈₃₃ requires a higher temperature of 650°C.

In a hydrogen (H₂) atmosphere , the resulting phase is Pr₂O₃, formed at 650°C.

These different phases exhibit distinct surface areas and catalytic activities. For instance, Pr₂O₃ prepared in a hydrogen atmosphere acts as a selective catalyst for the dehydration of propan-2-ol to propene. In contrast, PrO₁.₈₃₃ demonstrates dual-function catalytic behavior, promoting both dehydration and dehydrogenation reactions.

The heating method also plays a crucial role. Studies comparing conventional furnace heating with microwave-assisted calcination have shown significant differences in the resulting oxide powders. nih.goviaea.org Microwave heating can lower the required decomposition temperature and produce praseodymium oxide powders with more uniform morphologies, narrower particle size distributions, and a lower degree of agglomeration compared to conventional methods. nih.goviaea.orgcapes.gov.br These properties are highly desirable in catalysis, as a higher surface area and uniform particle size can lead to more active sites and improved catalytic efficiency.

| Decomposition Atmosphere | Temperature (°C) | Resulting Oxide Phase | Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Oxygen (O₂) | 700 | PrO₁.₈₃₃ | 43 | nih.gov |

| Nitrogen (N₂) | 700 | PrO₁.₈₃₃ | 64 | nih.gov |

| Hydrogen (H₂) | 700 | Pr₂O₃ | 59 | nih.gov |

Luminescent Materials Development

Praseodymium oxalate hydrate is a valuable precursor in the synthesis of luminescent materials, particularly phosphors used in solid-state lighting and display technologies. acs.orgnih.gov The Pr³⁺ ion possesses a unique electronic structure with multiple metastable energy levels, enabling it to emit light across the visible spectrum, including blue, green, and red wavelengths. researchgate.net

Praseodymium-Based Phosphors and Luminescent Systems

The synthesis of praseodymium-based phosphors involves incorporating Pr³⁺ ions as an "activator" into a stable host lattice. The oxalate precursor serves as a reliable source of praseodymium, which can be introduced into various host materials like oxides, fluorides, and titanates through methods such as solid-state reaction or co-precipitation followed by calcination. researchgate.net

For example, praseodymium-doped alkaline-earth titanates (e.g., CaTiO₃:Pr, SrTiO₃:Pr) are known to be strong red-emitting phosphors. researchgate.net The synthesis process can involve mixing the oxalate precursor with the host material precursors and firing them at high temperatures. Similarly, cerium oxalate doped with praseodymium has been synthesized to study energy transfer mechanisms between Ce³⁺ (sensitizer) and Pr³⁺ (activator) ions. researchgate.net The development of functional nanofibers for photonic applications has also been explored by incorporating praseodymium-doped cerium oxalate crystals into a polymer matrix like polyvinyl alcohol (PVA). researchgate.net

Spectroscopic Signatures relevant to Photonic Functionality

The luminescent properties of Pr³⁺-doped materials are defined by their spectroscopic signatures, which include absorption and emission spectra. The emission spectrum of a Pr³⁺-doped material typically shows several sharp bands corresponding to electronic transitions from excited states (primarily ³P₀, ³P₁, and ¹D₂) to lower energy levels.

The intensity and position of these emission bands are highly dependent on the host material. The interaction between the Pr³⁺ ion and the surrounding crystal lattice affects the probabilities of the electronic transitions. This relationship can be quantitatively described using the Judd-Ofelt (JO) theory. osti.govresearchgate.net The JO analysis uses experimental absorption spectra to calculate a set of intensity parameters (Ω₂, Ω₄, Ω₆) that provide insight into the local environment of the Pr³⁺ ion. osti.govresearchgate.netresearchgate.net

The Ω₂ parameter is particularly sensitive to the asymmetry of the local environment and the covalency of the bonds between the praseodymium ion and the surrounding ligands (e.g., Pr-O bonds).

The Ω₄ and Ω₆ parameters are related to the rigidity and viscosity of the host material.

These JO parameters can be used to predict important radiative properties, such as transition probabilities, radiative lifetimes, and luminescence branching ratios, which are crucial for designing efficient phosphors and laser materials. researchgate.net For instance, studies on Pr³⁺-doped fluorotellurite glass have identified strong emission transitions with high branching ratios, indicating their potential for laser applications. researchgate.net

| Transition | Wavelength Range (nm) | Color | Reference |

|---|---|---|---|

| ³P₀ → ³H₄ | ~489 | Blue-Green | |

| ³P₀ → ³H₆ | ~610 | Red | researchgate.net |

| ³P₀ → ³F₂ | ~645 | Red | |

| ¹D₂ → ³H₄ | ~590-600 | Orange-Red | researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various properties of praseodymium oxalate (B1200264) hydrate (B1144303), from its fundamental electronic characteristics to the energetics of its chemical transformations.

An analysis of the electronic structure provides the foundation for understanding the material's properties. The praseodymium atom possesses a [Xe]4f³6s² electron configuration americanelements.comamericanelements.com. In the Pr(III) state within the oxalate compound, the 4f orbitals play a crucial role in its electronic and magnetic properties.

DFT calculations would typically be employed to determine the electronic band structure and the density of states (DOS). The band structure reveals the energy levels that electrons can occupy and determines the material's conductivity, while the DOS indicates the number of available electronic states at each energy level. For praseodymium oxalate hydrate, these calculations would likely show a large band gap, consistent with its nature as an insulating, light green crystalline solid smolecule.comwikipedia.org. The partial density of states (PDOS) would further break down the contributions of individual atoms (Pr, O, C, H), revealing the specific orbitals involved in the valence and conduction bands. This detailed analysis helps in understanding the electronic transitions that give rise to its characteristic color.

The coordination environment in praseodymium oxalate hydrate is complex, involving bonds between the praseodymium ion and both oxalate ligands and water molecules. The Pr(III) ion is typically coordinated by multiple oxygen atoms, forming a polyhedron such as a distorted bicapped square-antiprism nih.gov. The oxalate ligand can act as a tetradentate or even hexadentate ligand, bridging praseodymium ions to form a polymeric network iaea.orgnih.gov.

DFT calculations can quantify the nature of these chemical bonds. By analyzing the electron density distribution, charge transfer, and orbital overlap, the degree of covalent and ionic character in the Pr-O bonds can be determined. The interaction between the Pr³⁺ ion and the oxygen atoms of the oxalate and water ligands is expected to be primarily ionic, with a smaller degree of covalent contribution from the overlap of Pr orbitals (including the 4f orbitals) and oxygen 2p orbitals. Such analyses provide a quantitative basis for the observed structural stability and coordination chemistry.